3-[(4-Methylphenyl)sulfanyl]pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C11H15NS/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
YWZVTGOSHIRQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCNC2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 4 Methylphenyl Sulfanyl Pyrrolidine
Transformations of the Sulfanyl (B85325) Group
The sulfur atom in 3-[(4-methylphenyl)sulfanyl]pyrrolidine is a primary site for chemical modification, most notably through oxidation. This process allows for the conversion of the sulfanyl group (a thioether) into higher oxidation states, namely sulfoxides and sulfones, which significantly alters the electronic and steric properties of the molecule.
Oxidation to Sulfoxide (B87167) and Sulfone Analogues
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established and fundamental transformation in organic chemistry. jchemrev.com For aryl sulfides, this process can be controlled to selectively yield either the sulfoxide or the sulfone by carefully choosing the oxidant and reaction conditions. ccsenet.orgnih.gov
Common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®) are frequently employed for this purpose. ccsenet.orgnih.gov The reaction proceeds stepwise. The initial oxidation converts the sulfide (B99878) to a sulfoxide. As the sulfoxide is generally less reactive towards oxidation than the starting sulfide, it is often possible to isolate it by using a stoichiometric amount of the oxidizing agent. organic-chemistry.org The use of excess oxidant or more forcing conditions, such as higher temperatures, will typically drive the reaction forward to produce the corresponding sulfone. ccsenet.orgresearchgate.net
For instance, studies on structurally related thiazolidin-4-ones have demonstrated that using 3 equivalents of Oxone® at room temperature selectively yields the sulfoxide, while increasing the amount of Oxone® and elevating the temperature leads to the formation of the sulfone. ccsenet.orgresearchgate.net This controlled oxidation introduces a chiral center at the sulfur atom in the sulfoxide, leading to the potential for diastereomers.
Table 1: Oxidation Conditions for Sulfanyl Compounds
| Starting Material | Oxidizing Agent | Conditions | Major Product |
|---|---|---|---|
| This compound | 1.1 eq. m-CPBA | CH₂Cl₂, 0 °C to rt | 3-[(4-Methylphenyl)sulfinyl]pyrrolidine |
| This compound | >2.2 eq. m-CPBA | CH₂Cl₂, rt | 3-[(4-Methylphenyl)sulfonyl]pyrrolidine |
| Generic Aryl Sulfide | Oxone® (3 equiv.) | Room Temperature | Aryl Sulfoxide |
| Generic Aryl Sulfide | Oxone® (>3 equiv.) | High Temperature | Aryl Sulfone |
This table is illustrative and based on general principles of sulfide oxidation.
Reactivity of Sulfur(IV) Species
The resulting sulfoxide, a sulfur(IV) species, possesses its own unique reactivity. The sulfinyl group is a key functional group in organic synthesis, known for its ability to act as a chiral auxiliary and to undergo reactions such as the Pummerer rearrangement. While specific studies on the reactivity of 3-[(4-methylphenyl)sulfinyl]pyrrolidine are not widely documented, the general reactivity patterns of aryl sulfoxides are well understood. The polarity of the S=O bond and the presence of a lone pair on the sulfur atom make the sulfoxide both nucleophilic (at oxygen) and electrophilic (at sulfur), depending on the reaction partner.
Reactions on the Pyrrolidine (B122466) Heterocycle
The pyrrolidine ring, a saturated nitrogen heterocycle, is another key site for derivatization. Reactions can occur at the nitrogen atom or, under certain conditions, at the carbon atoms of the ring. wikipedia.org
Nucleophilic and Electrophilic Substitution Reactions
The term "substitution" on the pyrrolidine ring of the title compound most commonly refers to reactions involving the secondary amine functionality. The nitrogen atom's lone pair of electrons makes it a potent nucleophile. However, direct nucleophilic or electrophilic substitution on the carbon atoms of a pre-formed saturated pyrrolidine ring is generally challenging and less common than functionalization of the nitrogen.
The synthesis of 3-substituted pyrrolidines often involves nucleophilic substitution on a pyrrolidine precursor bearing a suitable leaving group at the 3-position, such as a tosylate or mesylate. For example, the title compound can be synthesized by the reaction of a protected 3-hydroxypyrrolidine, converted to its tosylate, with 4-methylthiophenol.
Functionalization of Pyrrolidine Nitrogen and Ring Carbons
The secondary amine of the pyrrolidine ring is readily functionalized through various reactions. As a typical secondary amine, it undergoes N-alkylation, N-acylation, N-sulfonylation, and condensation with aldehydes and ketones. wikipedia.org These reactions are fundamental for building more complex molecular architectures. For example, N-alkylation with various alkyl halides can introduce a wide range of substituents, which has been a key strategy in the development of biologically active 3-aryl-pyrrolidines. researchgate.net
Functionalization of the ring carbons is less straightforward but can be achieved through methods like the "borrowing hydrogen" methodology, which can be used to synthesize functionalized pyrrolidines from acyclic precursors. researchgate.net For pre-existing rings, metallation-based strategies might be employed, though these can be complicated by the reactivity of the other functional groups present in the molecule.
Table 2: Common N-Functionalization Reactions of Pyrrolidine
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Benzyl bromide | N-Benzyl-3-[(4-methylphenyl)sulfanyl]pyrrolidine |
| N-Acylation | Acetyl chloride | N-Acetyl-3-[(4-methylphenyl)sulfanyl]pyrrolidine |
| N-Sulfonylation | Tosyl chloride | N-Tosyl-3-[(4-methylphenyl)sulfanyl]pyrrolidine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-3-[(4-methylphenyl)sulfanyl]pyrrolidine |
Modification of the Aromatic Ring
The 4-methylphenyl (tolyl) group offers a third avenue for derivatization through electrophilic aromatic substitution (SEAr). libretexts.org The sulfanyl group is an ortho-, para-directing activator, while the methyl group is also an ortho-, para-directing activator. Since the para-position is occupied by the methyl group, electrophilic attack is directed to the positions ortho to the sulfanyl group (C2' and C6') and ortho to the methyl group (C3' and C5').
The combined directing effects of the sulfanyl and methyl groups would likely favor substitution at the positions ortho to the sulfanyl moiety. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The specific conditions required for these reactions would need to be carefully selected to avoid side reactions at the pyrrolidine nitrogen or the sulfur atom. For instance, strong oxidizing conditions used for nitration (e.g., HNO₃/H₂SO₄) could also oxidize the sulfide group. Protection of the pyrrolidine nitrogen, for example by acylation, might be necessary prior to attempting modifications on the aromatic ring.
Electrophilic Aromatic Substitution Reactions
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by two substituents: the methyl group (-CH₃) and the pyrrolidin-3-ylsulfanyl group (-S-C₄H₈N). Both of these groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves on the aromatic ring.
The directing influence of these substituents is a result of their electronic effects. The methyl group is weakly activating through a positive inductive effect (+I), donating electron density to the ring and stabilizing the cationic intermediate (arenium ion) formed during the substitution. The sulfanyl group is also activating, primarily through a positive resonance effect (+R), where a lone pair of electrons on the sulfur atom can be delocalized into the aromatic π-system. This resonance effect strongly stabilizes the arenium ion intermediates for ortho and para attack.
Given that the methyl group is at position 4, the para position relative to the sulfanyl group is already occupied. Therefore, electrophilic attack is expected to occur at the positions ortho to the sulfanyl group (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). Since the sulfanyl group is generally a stronger activating and directing group than the methyl group, substitution is most likely to occur at positions 2 and 6. However, steric hindrance from the bulky pyrrolidin-3-ylsulfanyl group might slightly favor substitution at position 3 and 5. The precise regioselectivity would depend on the specific electrophile and reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Major Product(s) | Minor Product(s) |
| Nitration | NO₂⁺ | 2-Nitro-5-methyl-1-(pyrrolidin-3-ylsulfanyl)benzene | 3-Nitro-4-(pyrrolidin-3-ylsulfanyl)toluene |
| Halogenation | Br⁺, Cl⁺ | 2-Bromo-5-methyl-1-(pyrrolidin-3-ylsulfanyl)benzene | 3-Bromo-4-(pyrrolidin-3-ylsulfanyl)toluene |
| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-5-methyl-1-(pyrrolidin-3-ylsulfanyl)benzene | 3-Acyl-4-(pyrrolidin-3-ylsulfanyl)toluene |
| Sulfonation | SO₃ | 2-(Pyrrolidin-3-ylsulfanyl)-4-methylbenzenesulfonic acid | 5-(Pyrrolidin-3-ylsulfanyl)-2-methylbenzenesulfonic acid |
Note: The N-H proton of the pyrrolidine ring is acidic and may react with certain electrophiles or Lewis acids, potentially requiring a protecting group strategy for these reactions.
Cross-Coupling Strategies for Aromatic Functionalization
The aromatic ring of this compound can be further functionalized using modern cross-coupling reactions. While the C-S bond of the thioether is generally robust, it can be activated for cross-coupling under specific catalytic conditions, particularly with nickel or palladium catalysts. However, a more common strategy involves introducing a leaving group (such as a halide or triflate) onto the aromatic ring via electrophilic substitution, which can then participate in a variety of well-established cross-coupling reactions.
Suzuki-Miyaura Coupling: If a bromo or iodo group is introduced onto the aromatic ring (e.g., at the 2-position), it can undergo a palladium-catalyzed Suzuki-Miyaura coupling with a wide range of boronic acids or esters. This would allow for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: Similarly, an aryl halide derivative of the parent compound can be coupled with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. acs.orgacs.orgresearchgate.netacsgcipr.orgwikipedia.org This reaction is a powerful method for forming new carbon-nitrogen bonds, leading to diarylamines or N-aryl heterocycles.
Nickel-Catalyzed Couplings: Recent advancements have shown that aryl sulfides themselves can act as electrophilic partners in nickel-catalyzed cross-coupling reactions, such as with aryl bromides to form biaryl compounds. This approach would offer a more direct method for functionalization without the need for pre-installing a leaving group.
Table 2: Potential Cross-Coupling Reactions for Functionalization
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl-Br/I + R-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl-R |
| Buchwald-Hartwig | Aryl-Br/I + R₂NH | [Pd(NHC)(μ-Cl)Cl]₂, KHMDS | Aryl-NR₂ |
| Sonogashira | Aryl-I + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkyne |
| Nickel-Catalyzed | Aryl-S-R' + Aryl-Br | Ni(COD)₂, BINAP, Mg | Aryl-Aryl |
Derivatization for Research and Analytical Purposes
Formation of Characterizable Derivatives
For analytical purposes, such as improving chromatographic behavior or enhancing detectability, this compound can be readily derivatized. The most common site for derivatization is the secondary amine of the pyrrolidine ring.
Acylation: The secondary amine can react with acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride) to form stable amide derivatives. jfda-online.comresearchgate.netresearchgate.net Fluoroacyl derivatives, in particular, are often used to increase volatility for gas chromatography (GC) and to enhance sensitivity for electron capture detection (ECD) or mass spectrometry (MS). jfda-online.comgcms.cz
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or dansyl chloride, yields sulfonamides. Dansyl derivatives are highly fluorescent, which allows for sensitive detection in high-performance liquid chromatography (HPLC) with a fluorescence detector.
Carbamate Formation: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the secondary amine to form tert-butoxycarbonyl (Boc) or Fmoc-protected carbamates, respectively. These derivatives are common in peptide synthesis and can be used to alter the polarity and chromatographic retention of the molecule.
Table 3: Common Derivatization Reactions for this compound
| Reagent Class | Example Reagent | Functional Group Targeted | Derivative Formed | Purpose |
| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Secondary Amine | Trifluoroacetamide | Increase volatility for GC, enhance MS signal |
| Sulfonylating Agent | Dansyl chloride | Secondary Amine | Dansyl sulfonamide | Introduce fluorescence for HPLC detection |
| Carbamate Forming | Di-tert-butyl dicarbonate (Boc₂O) | Secondary Amine | Boc-carbamate | Modify polarity, protect amine functionality |
| Alkylating Agent | Benzyl bromide | Secondary Amine | N-Benzylpyrrolidine | Alter basicity and chromatographic properties |
Applications in Chromatographic and Spectroscopic Analysis
The structural features of this compound and its derivatives lend themselves to analysis by a variety of standard techniques.
Chromatographic Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): The parent compound may have sufficient volatility for GC analysis, but derivatization, typically by acylation or silylation of the secondary amine, is often employed to improve peak shape and thermal stability. researchgate.netresearchgate.net The resulting derivatives can be separated on common nonpolar or mid-polar capillary columns (e.g., DB-5ms). Mass spectrometric detection allows for identification based on characteristic fragmentation patterns. wvu.edu Key fragments would likely arise from cleavage of the pyrrolidine ring, loss of the sulfanyl moiety, or formation of a tropylium (B1234903) ion from the tolyl group. wvu.eduojp.govniu.edu
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of the parent compound and its non-volatile derivatives. nih.gov Reversed-phase chromatography using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water gradient, often with an acid modifier like formic acid or trifluoroacetic acid, would be a standard approach. acs.orgresearchgate.net Detection can be achieved with a UV detector, as the phenyl ring provides a chromophore, or with a mass spectrometer (LC-MS) for greater sensitivity and structural information.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group (two doublets in the ~7.0-7.4 ppm region), the methyl singlet (~2.3 ppm), and complex multiplets for the pyrrolidine ring protons (~1.5-3.5 ppm). nih.govipb.ptfrontiersin.org The proton at C3, attached to the sulfur, would likely appear as a multiplet in the downfield region of the aliphatic signals.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the methyl carbon (~21 ppm), and the four distinct carbons of the pyrrolidine ring. ipb.ptfrontiersin.org The C3 carbon, bonded to the electronegative sulfur atom, would be shifted downfield compared to the other aliphatic carbons.
Mass Spectrometry (MS): In addition to GC-MS, direct infusion or LC-MS analysis would provide the molecular ion peak. The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would be informative. Common fragmentation pathways for pyrrolidine-containing compounds involve alpha-cleavage next to the nitrogen atom and loss of the pyrrolidine ring. wvu.eduresearchgate.netresearchgate.net The presence of the tolyl group would likely lead to a prominent fragment at m/z 91, corresponding to the stable tropylium ion.
Advanced Spectroscopic and Crystallographic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 3-[(4-Methylphenyl)sulfanyl]pyrrolidine, a combination of ¹H and ¹³C NMR, augmented by multidimensional techniques, provides a complete picture of the atomic framework.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the p-tolyl group, and the amine. The aromatic protons of the p-tolyl group typically appear as a pair of doublets (an AA'BB' system) in the range of δ 7.0-7.4 ppm, while the methyl protons present as a singlet around δ 2.3 ppm. The protons on the pyrrolidine ring would appear in the aliphatic region (δ 1.5-4.0 ppm), with their exact chemical shifts and multiplicities being highly dependent on the ring's conformation and the diastereotopic relationships between protons. The proton on the carbon bearing the sulfur atom (C3-H) is expected to be shifted downfield due to the deshielding effect of the sulfur.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The p-tolyl group would exhibit four aromatic signals and one methyl signal. The pyrrolidine ring would show four distinct signals in the aliphatic region. The chemical shifts for carbons bonded to the nitrogen (C2 and C5) are typically found in the δ 45-60 ppm range, while the other ring carbons (C3 and C4) appear further upfield. chemicalbook.comorganicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrrolidine N-H | 1.5 - 3.0 (broad) | - |
| Pyrrolidine C2-H₂, C5-H₂ | 2.8 - 3.5 | 45 - 60 |
| Pyrrolidine C3-H | 3.3 - 3.8 | 35 - 45 |
| Pyrrolidine C4-H₂ | 1.8 - 2.4 | 30 - 40 |
| Aromatic C-H (ortho to S) | 7.2 - 7.4 (d) | 130 - 135 |
| Aromatic C-H (meta to S) | 7.0 - 7.2 (d) | 129 - 131 |
| Aromatic C-S | - | 130 - 135 |
| Aromatic C-CH₃ | - | 135 - 140 |
| Aromatic -CH₃ | 2.3 - 2.4 (s) | 20 - 22 |
To definitively assign these signals and confirm the bonding network, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the pyrrolidine ring (e.g., C2-H₂ with C3-H, C3-H with C4-H₂, and C4-H₂ with C5-H₂), confirming the integrity of the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each proton signal to its corresponding carbon atom, for example, linking the aliphatic proton signals to their respective pyrrolidine ring carbons (C2, C3, C4, C5).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing connectivity across quaternary carbons and heteroatoms. For instance, correlations from the aromatic protons to the carbon atom bonded to sulfur (C-S) would confirm the substitution pattern on the phenyl ring.
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. frontiersin.orgresearchgate.netnih.gov The interconversion between these conformers can be rapid on the NMR timescale at room temperature, resulting in averaged signals.
Dynamic NMR, involving the acquisition of spectra at different temperatures, is a powerful tool to study this conformational flexibility. researchgate.net By lowering the temperature, the rate of interconversion can be slowed, potentially leading to the "freezing out" of individual conformers. This would manifest as a broadening and subsequent sharpening of the NMR signals into distinct sets for each populated conformer. Analysis of the spectra at the coalescence temperature allows for the calculation of the energy barrier (ΔG‡) for the ring-puckering process. Furthermore, nitrogen inversion at the secondary amine can also contribute to the dynamic behavior, although this process often has a lower energy barrier. frontiersin.orgnih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental formula of a molecule. For this compound, the molecular formula is C₁₁H₁₅NS. HRMS would be used to confirm this composition.
Molecular Formula: C₁₁H₁₅NS
Calculated Monoisotopic Mass: 193.0925 Da
An experimental HRMS measurement yielding a mass value extremely close to the calculated value (typically within 5 ppm) provides strong evidence for the proposed elemental composition.
In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented in a reproducible manner, creating a unique fragmentation pattern that serves as a molecular fingerprint. The analysis of these fragments provides valuable structural information. libretexts.org
Key fragmentation pathways expected for this compound include:
α-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would lead to the formation of a stable iminium ion. libretexts.orgnist.gov
C-S Bond Cleavage: The bond between the pyrrolidine ring and the sulfur atom can cleave, leading to fragments corresponding to the [pyrrolidinyl]⁺ ion and the [tolyl-S]⁺ ion.
Aromatic Fragmentation: The p-tolyl group can undergo fragmentation, notably the loss of a methyl radical followed by rearrangement to form a highly stable tropylium (B1234903) ion (m/z 91). nih.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Note: These predictions are based on established fragmentation principles for amines and thioethers. libretexts.orgmiamioh.edu
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 193 | [C₁₁H₁₅NS]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₇H₇S]⁺ | Cleavage of C3-S bond (p-tolylsulfanyl cation) |
| 91 | [C₇H₇]⁺ | Loss of sulfur from [C₇H₇S]⁺ or rearrangement of tolyl group (Tropylium ion) |
| 70 | [C₄H₈N]⁺ | Cleavage of C3-S bond (pyrrolidinyl iminium ion) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecules. The spectrum provides a characteristic fingerprint of the molecule. Key expected absorption bands for this compound would include N-H stretching (a moderate, somewhat broad band), aliphatic and aromatic C-H stretching, and C=C stretching from the aromatic ring. The C-S stretching vibration is typically weak and appears in the fingerprint region. nist.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar, symmetric bonds. For this molecule, strong Raman signals would be expected for the symmetric breathing modes of the p-substituted aromatic ring and for the C-S bond, which can be difficult to assign definitively in the IR spectrum. royalholloway.ac.ukroyalholloway.ac.ukacs.org
Table 3: Predicted Vibrational Bands for this compound Note: Predicted wavenumbers are based on typical group frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium, broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| N-H Bend | 1590 - 1650 | Medium, variable | Weak |
| C-N Stretch | 1020 - 1250 | Medium | Medium |
| C-S Stretch | 600 - 750 | Weak-Medium | Strong |
Correlating Vibrational Modes with Molecular Structure
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound by identifying its characteristic vibrational modes. These modes, which include the stretching and bending of chemical bonds, are unique to the specific arrangement of atoms and functional groups within the molecule. By analyzing the frequencies of absorbed or scattered light, researchers can gain a detailed fingerprint of the compound's structure.
The vibrational spectrum of this compound is expected to exhibit distinct peaks corresponding to its primary structural components: the pyrrolidine ring, the p-tolyl group, and the thioether linkage.
Key Vibrational Modes and Their Expected Frequencies:
| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |
| Pyrrolidine Ring | N-H Stretch | 3300 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 2960 | |
| C-N Stretch | 1020 - 1250 | |
| p-Tolyl Group | C-H Stretch (aromatic) | 3000 - 3100 |
| C=C Stretch (aromatic ring) | 1450 - 1600 | |
| C-H out-of-plane bend (para-substituted) | 800 - 860 | |
| Thioether Linkage | C-S Stretch | 600 - 800 |
The N-H stretching frequency of the pyrrolidine ring is particularly sensitive to hydrogen bonding, which can provide insights into intermolecular interactions in the condensed phase. The precise positions of the aromatic C=C stretching bands can be influenced by the electronic effects of the sulfanyl (B85325) group and the methyl substituent on the phenyl ring. The C-S stretching vibration, typically weaker and appearing in the fingerprint region, is a key indicator of the thioether linkage. A detailed analysis of the full vibrational spectrum would allow for a complete assignment of all fundamental modes, providing a robust correlation between the observed spectral features and the specific molecular structure of this compound.
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Geometry and Stereochemistry
A single-crystal X-ray diffraction analysis of this compound would reveal the exact spatial coordinates of each atom in the crystal lattice. This information allows for the precise determination of its molecular geometry.
Expected Molecular Geometry Parameters:
| Parameter | Expected Value |
| C-S Bond Length (Aryl-S) | ~1.77 Å |
| C-S Bond Length (Alkyl-S) | ~1.81 Å |
| C-S-C Bond Angle | ~100-105° |
| Pyrrolidine Ring Conformation | Envelope or Twisted |
| Dihedral Angle (Pyrrolidine-S-Aryl) | Variable, influencing overall shape |
The stereochemistry at the C3 position of the pyrrolidine ring would be unequivocally established, defining the compound as either the (R) or (S) enantiomer, or indicating the presence of a racemic mixture in the crystal. The pyrrolidine ring itself is not planar and is expected to adopt a puckered conformation, typically an envelope or twisted form, to minimize steric strain. The analysis would also detail the geometry of the p-tolyl group and its orientation relative to the pyrrolidine ring.
Analysis of Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules pack together in the solid state. This packing is governed by a network of intermolecular interactions, which play a crucial role in determining the physical properties of the crystalline material.
For this compound, the presence of a secondary amine in the pyrrolidine ring introduces the potential for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen atom and the sulfur atom can act as hydrogen bond acceptors.
Potential Intermolecular Interactions:
| Interaction Type | Description |
| N-H···N Hydrogen Bonding | Between the amine of one molecule and the nitrogen of another. |
| N-H···S Hydrogen Bonding | Between the amine of one molecule and the sulfur atom of a neighboring molecule. |
| C-H···π Interactions | Between C-H bonds of the pyrrolidine or methyl group and the aromatic π-system of the p-tolyl group. |
| π-π Stacking | Between the aromatic rings of adjacent p-tolyl groups. |
| Van der Waals Forces | Non-specific attractive and repulsive forces between molecules. |
The analysis of the crystal packing would reveal the specific network of these interactions, elucidating how they collectively stabilize the crystal lattice. Understanding these intermolecular forces is fundamental for predicting properties such as melting point, solubility, and polymorphism.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular attributes, from geometric parameters to spectroscopic signatures.
Electronic Structure and Molecular Geometry Calculations
DFT calculations would be instrumental in determining the optimal three-dimensional arrangement of atoms in 3-[(4-Methylphenyl)sulfanyl]pyrrolidine. These calculations involve geometry optimization, a process that seeks the lowest energy conformation of the molecule. Key parameters derived from such a study would include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape.
Furthermore, an analysis of the electronic structure would reveal important quantum chemical properties. This includes the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. These calculations would also yield an electrostatic potential map, illustrating the distribution of charge across the molecule and highlighting regions that are electron-rich or electron-poor, which are crucial for understanding intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Description | Predicted Value |
| C-S Bond Length | The distance between the sulfur and adjacent carbon atoms. | ~1.8 Å |
| C-N Bond Length | The average distance between carbon and nitrogen atoms in the pyrrolidine (B122466) ring. | ~1.47 Å |
| C-S-C Bond Angle | The angle formed by the carbon of the phenyl ring, the sulfur atom, and the carbon of the pyrrolidine ring. | ~100-105° |
| Pyrrolidine Ring Conformation | The puckering of the five-membered ring. | Envelope or Twist |
Note: The values in this table are illustrative and represent typical ranges for similar chemical structures. Precise values would be determined by specific DFT calculations.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
A significant application of DFT is the prediction of various spectroscopic properties. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, chemical shifts for proton (¹H) and carbon-13 (¹³C) atoms can be calculated to predict the Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra are invaluable for interpreting and confirming experimental data.
In a typical workflow, the theoretically predicted spectra for this compound would be compared against experimentally obtained spectra. A strong correlation between the predicted and experimental data would serve to validate the computational model and the determined molecular geometry. Discrepancies, on the other hand, could point to specific molecular interactions or environmental effects not accounted for in the gas-phase theoretical calculations.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Characterization of Binding Modes and Affinities with Biological Macromolecules (Conceptual)
Conceptually, molecular docking simulations of this compound would involve placing the molecule into the binding site of a selected biological macromolecule. The simulation would then explore various possible binding poses, orientations, and conformations of the ligand within the binding site. The results would be scored based on a function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction.
The primary output of such a study would be the identification of the most probable binding mode. This would include a detailed description of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. This information is fundamental to understanding the molecule's potential biological activity.
Pharmacophore Mapping and Scaffold Design Implications
The insights gained from molecular docking can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For this compound, a pharmacophore model would highlight the key features, such as the pyrrolidine ring's nitrogen atom as a potential hydrogen bond acceptor, and the methylphenyl group as a hydrophobic region.
This model would have significant implications for scaffold design. By understanding the crucial pharmacophoric features, medicinal chemists could design new molecules based on the this compound scaffold with potentially improved potency, selectivity, or pharmacokinetic properties. The scaffold itself could be modified, or different substituents could be explored to optimize interactions with the target.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT and molecular docking provide static pictures of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. An MD simulation of this compound would involve calculating the trajectory of atoms and molecules over time, governed by the principles of classical mechanics.
This would allow for the characterization of the molecule's conformational landscape, revealing the different shapes it can adopt and the relative energies of these conformations. For a flexible molecule like this compound, which contains a non-planar pyrrolidine ring, MD simulations could identify the most stable ring puckering conformations and the energy barriers to interconversion between them. Understanding the conformational flexibility is crucial, as the biologically active conformation may not be the lowest energy state in isolation.
Reaction Mechanism Studies through Computational Approaches
While dedicated computational studies specifically elucidating the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational and theoretical chemistry provide a powerful framework for predicting and understanding its reactivity. Density Functional Theory (DFT) and other quantum chemical methods are instrumental in mapping reaction pathways, determining transition state geometries, and calculating activation energies for proposed mechanisms.
Insights into the reactivity of the pyrrolidine moiety and the aryl thioether group can be drawn from computational studies on analogous systems. For instance, theoretical investigations into the nucleophilic aromatic substitution (SNAr) reactions of pyrrolidine with sulfur-containing aromatic compounds, such as substituted thiophenes, offer a valuable parallel. nih.govnih.gov These studies reveal stepwise mechanisms and highlight the role of computational methods in dissecting complex reaction coordinates.
A notable study computationally investigated the SNAr reaction mechanism between 2-methoxy-3-X-5-nitrothiophenes and pyrrolidine. nih.gov The reaction was found to proceed via a stepwise pathway:
Nucleophilic Addition: The initial step involves the nucleophilic attack of the pyrrolidine nitrogen on the C2 carbon of the thiophene (B33073) ring, leading to the formation of a zwitterionic intermediate. nih.gov
Proton Transfer and Elimination: The subsequent step involves a proton transfer from the pyrrolidinium (B1226570) nitrogen to the methoxy (B1213986) group, followed by the elimination of methanol (B129727) to yield the final substituted product. nih.gov
The table below summarizes the calculated Gibbs free energy barriers for a key step in the SNAr reaction of pyrrolidine with a model thiophene derivative, illustrating the insights gained from such computational approaches. nih.gov
| Pathway | Description | Calculated Gibbs Free Energy Barrier (kcal/mol) |
|---|---|---|
| Uncatalyzed | Direct proton transfer from the ammonium (B1175870) intermediate to the methoxy group. | High |
| Methanol-Catalyzed | A molecule of methanol facilitates the proton transfer. | Intermediate |
| Pyrrolidine-Catalyzed | A second molecule of pyrrolidine acts as a proton shuttle. | Low |
For this compound, similar computational strategies could be employed to investigate various potential reactions, such as:
N-Functionalization: Studying the reaction mechanisms of alkylation, acylation, or arylation at the pyrrolidine nitrogen. Computational models could predict the transition states and activation energies for these reactions with different electrophiles.
S-Oxidation: Elucidating the stepwise mechanism of oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. Theoretical calculations could help in understanding the selectivity and energetics of these oxidation processes.
By applying methods like DFT, researchers can construct detailed energy profiles for these hypothetical reactions, identify key intermediates and transition states, and ultimately predict the most favorable reaction pathways. These theoretical insights are invaluable for guiding synthetic efforts and understanding the chemical behavior of this compound.
Applications of 3 4 Methylphenyl Sulfanyl Pyrrolidine As a Building Block and Scaffold in Chemical Research
Role as a Chiral Building Block in Complex Molecule Synthesis
The use of chiral pyrrolidine (B122466) derivatives as building blocks is a cornerstone of modern synthetic organic chemistry. nih.govresearchgate.net These scaffolds allow for the construction of complex molecular architectures with a high degree of stereocontrol. While numerous examples exist for various substituted pyrrolidines, specific documented instances of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine being employed as a key chiral building block in the total synthesis of complex natural products or pharmaceutically active compounds are not prominently reported. The inherent chirality of this compound suggests potential utility, but detailed studies demonstrating its application and advantages over other pyrrolidine derivatives are not available.
Utilization in the Design of Molecular Scaffolds for Chemical Biology Studies
Molecular scaffolds are fundamental tools in chemical biology for the development of probes and therapeutic agents. The pyrrolidine framework is a common core for such scaffolds due to its biocompatibility and synthetic tractability. nih.govnih.govmdpi.com Researchers often decorate the pyrrolidine ring with various functional groups to interact with biological targets. Although the 4-methylphenylsulfanyl group could offer specific interactions, for instance through hydrophobic or pi-stacking interactions, there is a lack of published research that specifically details the design and application of this compound-based scaffolds in chemical biology studies.
Precursor for Chemical Library Generation and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov The pyrrolidine scaffold is an attractive starting point for DOS due to the multiple points for diversification. researchgate.netchemrxiv.orgchemrxiv.org While general methods for the diversity-oriented synthesis of pyrrolidines have been developed, there are no specific reports that highlight the use of this compound as a key precursor for generating chemical libraries. Such studies would typically detail the synthetic routes used to modify the core structure and the resulting diversity of the compound collection.
Contribution to Stereochemical Control in Target Synthesis
The stereochemistry of a molecule is crucial for its biological activity. Chiral auxiliaries and building blocks containing the pyrrolidine ring are frequently used to control the stereochemical outcome of chemical reactions. acs.orgnih.govrsc.orgrsc.org The rigid conformation of the pyrrolidine ring can effectively shield one face of a reacting molecule, leading to high diastereoselectivity. Despite the potential for the 3-[(4-Methylphenyl)sulfanyl] substituent to influence the stereochemical environment, there is a lack of specific studies that investigate and quantify the contribution of this particular compound to stereochemical control in the synthesis of target molecules.
Future Research Directions and Emerging Paradigms
Development of Novel Green Chemistry Routes for Sulfanylpyrrolidine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that minimize hazardous substances, are increasingly central to synthetic chemistry. chemistryjournals.net For the synthesis of sulfanylpyrrolidines, future research will prioritize the development of more environmentally benign and efficient methods. Traditional synthetic routes often rely on volatile organic solvents and may generate significant waste. chemistryjournals.net
| Green Chemistry Approach | Potential Benefit |
| Alternative Solvents (e.g., water) | Reduces toxicity and environmental impact of volatile organic compounds (VOCs). chemistryjournals.net |
| Biocatalysis | Utilizes natural catalysts (enzymes) for high specificity and mild reaction conditions. chemistryjournals.net |
| Microwave-Assisted Synthesis | Accelerates reaction rates and lowers energy consumption. chemistryjournals.net |
| One-Pot / Tandem Reactions | Increases process efficiency, reduces waste by minimizing intermediate isolation and purification steps. rsc.org |
Exploration of Catalytic Applications of Chiral Sulfanylpyrrolidine Derivatives
The pyrrolidine (B122466) ring is a foundational scaffold in the field of asymmetric organocatalysis, enabling the synthesis of chiral molecules with high enantioselectivity. The introduction of a sulfanyl (B85325) group, as seen in 3-[(4-Methylphenyl)sulfanyl]pyrrolidine, provides a unique structural feature that can be exploited in catalyst design. Chiral sulfinyl groups are recognized as important motifs in the development of novel chiral ligands and organocatalysts. researchgate.net
Future research is set to explore the potential of chiral derivatives of sulfanylpyrrolidine as catalysts in a range of asymmetric reactions. These could include key carbon-carbon bond-forming reactions such as Michael additions and aldol (B89426) reactions, where the catalyst's structure is crucial for controlling the stereochemical outcome. rsc.org The sulfur atom itself can play a direct role, potentially coordinating with substrates or reagents and influencing the transition state of the reaction. The development of these novel catalysts could provide more efficient and selective routes to valuable, enantiomerically pure compounds for various applications. nih.govresearchgate.net
Advanced in-silico Design and Virtual Screening Methodologies
Computational techniques are revolutionizing the way chemical research is conducted, from drug discovery to materials science. nih.gov Virtual screening (VS) allows researchers to computationally search vast libraries of small molecules to identify those most likely to interact with a specific target, such as a protein or enzyme. nih.govwikipedia.org This in-silico approach dramatically accelerates the initial stages of discovery by prioritizing a manageable number of compounds for experimental testing. nih.gov
For this compound and its analogs, these methodologies offer a powerful tool for identifying new potential applications. By creating a virtual library of derivatives, researchers can screen them against various biological targets to uncover potential therapeutic uses. nih.govnih.gov These computational methods can be broadly classified into ligand-based approaches, which rely on similarities to known active compounds, and structure-based methods, which use the 3D structure of the target to predict binding. nih.gov Through techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, scientists can design new derivatives with optimized properties for specific functions, guiding synthetic efforts and reducing reliance on costly and time-consuming trial-and-error experimentation. acs.orgproquest.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and evaluation of new chemical compounds are being transformed by the integration of flow chemistry and automated platforms. nih.gov Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers superior control over reaction parameters, enhanced safety, and easier scalability. acs.org This technology is particularly valuable for expediting multi-step syntheses by linking different reactors together, avoiding the need to isolate and purify intermediates. acs.orgresearchgate.net
Automated synthesis platforms can perform entire chemical synthesis processes, enabling the rapid production of a wide range of compounds with increased efficiency and reproducibility. youtube.com By combining robotics with flow reactors, researchers can create large libraries of sulfanylpyrrolidine derivatives for high-throughput screening. researchgate.netresearchgate.net This approach not only accelerates the discovery of compounds with desired properties but also generates large datasets that can be used to train machine learning algorithms, creating a feedback loop for even faster and more intelligent molecular design. youtube.com The adoption of these technologies promises to significantly shorten the development cycle from a chemical idea to a tangible, tested molecule. youtube.com
| Technology | Key Advantages |
| Flow Chemistry | Provides precise control over reaction conditions, improves safety, and allows for easier scaling of production. acs.orgacs.org |
| Automated Synthesis Platforms | Enables rapid generation of compound libraries, reduces human error, and increases throughput. nih.gov |
| Machine Learning Integration | Utilizes data from automated experiments to predict outcomes and design new molecules in a virtuous cycle of feedback and learning. youtube.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
